molecular formula C14H18N2O2 B12311377 4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one

4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one

Cat. No.: B12311377
M. Wt: 246.30 g/mol
InChI Key: KFRWTVDMVLULCX-UHFFFAOYSA-N
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Description

4’-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one is a complex organic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a spiro linkage between a benzo[f][1,4]oxazepine ring and a cyclohexane ring, with an amino group at the 4’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of benzo[f][1,4]oxazepine derivatives through a cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on factors such as yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4’-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4’-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4’-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one is unique due to its specific spiro linkage and the presence of an amino group at the 4’ position. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4'-aminospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclohexane]-5-one

InChI

InChI=1S/C14H18N2O2/c15-10-5-7-14(8-6-10)9-16-13(17)11-3-1-2-4-12(11)18-14/h1-4,10H,5-9,15H2,(H,16,17)

InChI Key

KFRWTVDMVLULCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CNC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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